molecular formula C8H9ClN2O B1324283 Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride CAS No. 30489-62-4

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride

Cat. No.: B1324283
CAS No.: 30489-62-4
M. Wt: 184.62 g/mol
InChI Key: ZXSCENNAYDRCCJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, demonstrating inhibitory potency in the range of 0.004–0.046 µM . These interactions are essential for regulating cell cycle progression and mitosis, highlighting the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby altering metabolic flux and metabolite levels . Additionally, it has shown potential in influencing pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been reported to exhibit strong solid-state emission due to excited-state intramolecular proton transfer (ESIPT), which is a photophysical property of interest for applications in laser dyes, fluorescence sensors, and molecular switches . These binding interactions and subsequent effects on biomolecules are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are essential to fully understand the temporal effects and potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, studies have demonstrated that this compound can influence the activity of enzymes involved in metabolic pathways, with threshold effects observed at specific dosages . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, the compound has been shown to interact with enzymes involved in carbohydrate metabolism, highlighting its potential role in regulating metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Another approach involves the use of tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride stands out due to its versatile applications in both medicinal and industrial fields. Its unique structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSCENNAYDRCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629117
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30489-62-4
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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